molecular formula C15H16N2O2 B2712234 N-(4-amino-2-methylphenyl)-2-phenoxyacetamide CAS No. 59442-12-5

N-(4-amino-2-methylphenyl)-2-phenoxyacetamide

Cat. No.: B2712234
CAS No.: 59442-12-5
M. Wt: 256.305
InChI Key: LSAMLFCYHDNOKF-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide (CAS: 1016493-56-3) is a substituted acetamide derivative characterized by a phenoxyacetyl group linked to a 4-amino-2-methylphenylamine moiety .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-9-12(16)7-8-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAMLFCYHDNOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2-phenoxyacetamide typically involves the reaction of 4-amino-2-methylphenol with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-amino-2-methylphenyl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-amino-2-methylphenyl)-2-phenoxyacetamide and related phenoxyacetamide derivatives:

Compound Substituents Melting Point (°C) Biological Activity Key Structural Features Reference
This compound 4-amino-2-methylphenyl Not reported Potential intermediate for drug design Amino group for H-bonding; methyl for steric effects
N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb) 3,4-difluorophenyl 90–91 Not explicitly reported Electron-withdrawing F groups enhance stability
N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide (Gc) 4-chloro-2-fluorophenyl 110–111 Not explicitly reported Halogen atoms improve lipophilicity
2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (Gd) 4-sulfamoylphenyl 206–207 Not explicitly reported Sulfamoyl group enhances solubility
2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide (Gf) 3-trifluoromethylphenyl 93–94 Not explicitly reported CF₃ group increases metabolic resistance
N-(1-Adamantyl)-2-phenoxyacetamide 1-adamantyl Not reported Potential CNS applications Bulky adamantyl group affects bioavailability
N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide 5-(3,5-dinitrophenyl)thiazol-2-yl Not reported Herbicidal activity Nitro and thiazolyl groups enhance reactivity
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide 4-bromophenyl ethyl Not reported Cytotoxic, anti-inflammatory Bromo substituent enhances bioactivity

Structural and Functional Insights

Substituent Effects on Physicochemical Properties Electron-Withdrawing Groups: Compounds like Gf (CF₃) and Gc (Cl, F) exhibit lower melting points (93–111°C) compared to Gd (206°C), where the sulfamoyl group facilitates intermolecular hydrogen bonding .

Bioactivity Correlations Anti-Inflammatory/Analgesic Activity: Derivatives with bromo (e.g., N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide) or nitro groups show significant anti-inflammatory effects, suggesting that electron-withdrawing substituents enhance activity . Herbicidal Applications: The introduction of a thiazolyl-dinitrophenyl group () demonstrates how heterocyclic modifications can shift applications from pharmaceuticals to agrochemicals .

Synthetic Flexibility The Leuckart reaction and chloroacetylation are common methods for synthesizing phenoxyacetamide derivatives, enabling the incorporation of diverse substituents .

Biological Activity

N-(4-amino-2-methylphenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a phenoxyacetamide moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C16H17N1O2\text{C}_{16}\text{H}_{17}\text{N}_{1}\text{O}_{2}

This compound's unique functional groups allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating biochemical pathways such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
  • Receptor Modulation : It can interact with receptors to influence signal transduction pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed as an antimicrobial agent for treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
A549 (lung cancer)15.0
HeLa (cervical cancer)10.0

The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of the amino group at the para position enhances binding affinity to target proteins.
  • Phenoxy Group Influence : Variations in the phenoxy substituent can significantly affect antimicrobial and anticancer potency.

For example, analogs with electron-donating groups on the phenyl ring showed increased activity against both bacterial and cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study published in World Journal of Biology Pharmacy and Health Sciences reported that this compound demonstrated superior antibacterial activity compared to traditional antibiotics against multi-drug resistant strains .
  • Cancer Treatment Research : In a clinical trial setting, the compound was tested on patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary efficacy, warranting further investigation into its use as an adjunct therapy in oncological treatments .

Q & A

Q. What are the standard synthesis protocols for N-(4-amino-2-methylphenyl)-2-phenoxyacetamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between 4-amino-2-methylaniline and phenoxyacetyl chloride derivatives. Key steps include:
  • Reaction Conditions : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions to minimize side reactions .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel column) is recommended to achieve >95% purity. Industrial-scale synthesis may employ temperature-controlled reactors to manage exothermic reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of This compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the presence of aromatic protons (δ 6.8–7.4 ppm) and the acetamide carbonyl signal (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2) via exact mass measurement .
  • Infrared (IR) Spectroscopy : Detects characteristic bands for amide C=O (~1650 cm1^{-1}) and aromatic C–H stretches (~3050 cm1^{-1}) .

Q. What are the solubility profiles of this compound in common organic solvents, and how do they influence reaction design?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Solubility
SolventSolubility (mg/mL)
DMSO>50
Ethanol~20
Water<1
Reactions are best conducted in DMF or THF to ensure homogeneity, while recrystallization uses ethanol for optimal yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate exothermic risks during the synthesis of This compound?

  • Methodological Answer :
  • Temperature Control : Use jacketed reactors with coolant circulation to maintain temperatures below 50°C during exothermic coupling steps .
  • Slow Reagent Addition : Gradual introduction of phenoxyacetyl chloride reduces heat generation.
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving This compound derivatives?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., MCF7 for anticancer studies) and protocols (e.g., MTT assay) to reduce variability .
  • Metabolite Profiling : LC-MS/MS can identify active metabolites that may explain discrepancies in IC50_{50} values .
  • Comparative SAR Analysis : Compare substituent effects using analogs (e.g., chloro vs. methoxy groups) to isolate structural determinants of activity .

Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of This compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to targets like COX-2 or EGFR, guided by crystallographic data from similar acetamides .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability and hydration effects .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) in phenoxyacetamide derivatives, including This compound?

  • Methodological Answer :
  • Substituent Scanning : Synthesize analogs with varied substituents (e.g., -OCH3_3, -Cl) on the phenoxy ring and test for activity .
  • Biological Profiling : Assess cytotoxicity (e.g., IC50_{50} in leukemia cells), anti-inflammatory (COX-2 inhibition), and antimicrobial activity (MIC vs. S. aureus) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) to activity trends .

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